

An In-depth Technical Guide to Cyclopropyl 2,4-Difluorophenyl Ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclopropyl 2,4-difluorophenyl ketone

Cat. No.: B1313072

[Get Quote](#)

CAS Number: 60131-34-2

This technical guide provides a comprehensive overview of **cyclopropyl 2,4-difluorophenyl ketone**, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Data

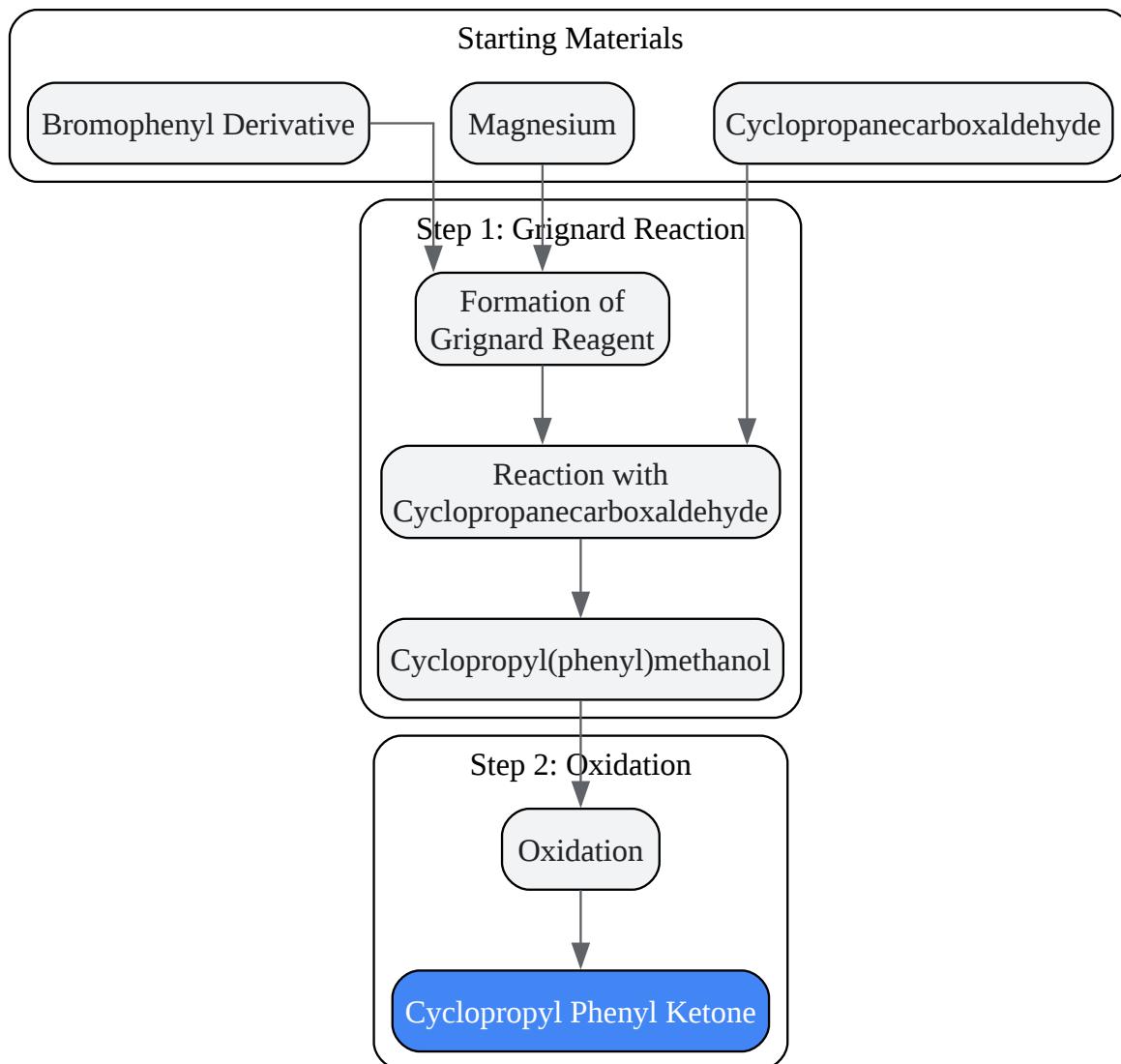
While specific experimental spectroscopic data for **cyclopropyl 2,4-difluorophenyl ketone** is not readily available in the public domain, the following table summarizes its basic physicochemical properties and predicted spectroscopic characteristics based on the analysis of structurally related compounds.

Property	Value
CAS Number	60131-34-2
Molecular Formula	C ₁₀ H ₈ F ₂ O
Molecular Weight	182.17 g/mol
Appearance	Expected to be a colorless to pale yellow oil or solid
Predicted ¹ H NMR	Signals expected in the aromatic region (δ 7.0-8.0 ppm) and aliphatic region for the cyclopropyl protons (δ 0.8-3.0 ppm).
Predicted ¹³ C NMR	Carbonyl carbon signal expected around δ 195-205 ppm. Aromatic carbons will show splitting due to fluorine coupling. Cyclopropyl carbons will appear at high field.
Predicted IR Spectra	A strong carbonyl (C=O) stretching band is expected in the range of 1680-1700 cm ⁻¹ .
Predicted Mass Spectra	The molecular ion peak (M ⁺) would be observed at m/z 182.

Synthesis of Cyclopropyl Phenyl Ketones: A General Overview

The synthesis of aryl cyclopropyl ketones, including the 2,4-difluoro derivative, can be achieved through several established synthetic routes. A common and effective method is the oxidation of the corresponding alcohol precursor, which itself is synthesized via a Grignard reaction.

Experimental Protocol: A General Two-Step Synthesis


The following is a general experimental protocol for the synthesis of phenyl cyclopropyl ketones, which can be adapted for the preparation of **cyclopropyl 2,4-difluorophenyl ketone**.

Step 1: Synthesis of Cyclopropyl(phenyl)methanol Precursor

- Reaction Setup: To a solution of a phenyl Grignard reagent (prepared from the corresponding bromophenyl derivative and magnesium) in an anhydrous ether solvent such as THF, add cyclopropanecarboxaldehyde dropwise at 0 °C under an inert atmosphere.
- Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the cyclopropyl(phenyl)methanol.

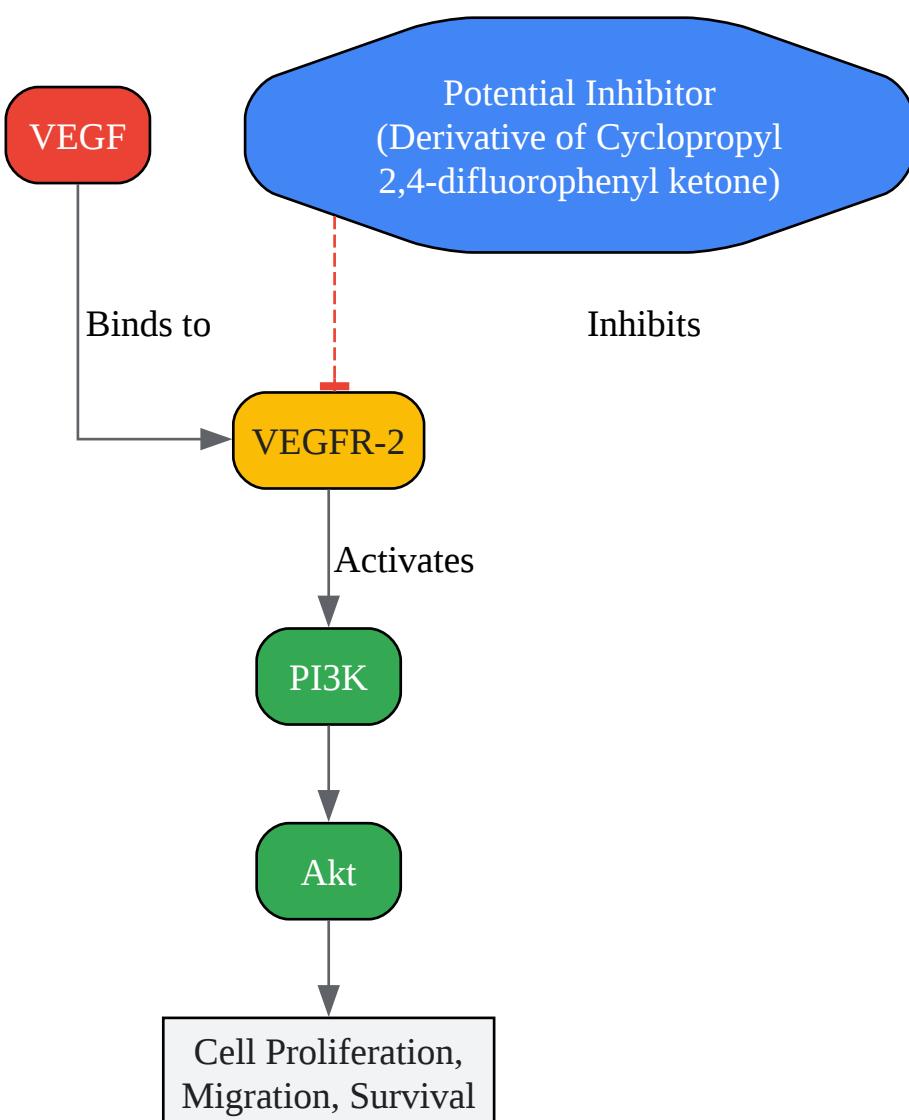
Step 2: Oxidation to Cyclopropyl Phenyl Ketone

- Reaction Setup: Dissolve the cyclopropyl(phenyl)methanol from the previous step in a suitable organic solvent, such as dichloromethane.
- Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at room temperature.
- Reaction: Stir the mixture until the starting material is consumed (monitored by TLC).
- Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to obtain the desired cyclopropyl phenyl ketone.

[Click to download full resolution via product page](#)

Caption: General workflow for the two-step synthesis of cyclopropyl phenyl ketones.

Applications in Medicinal Chemistry and Drug Development


The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.^[1] While specific biological data for **cyclopropyl 2,4-difluorophenyl ketone** is limited, its structural features suggest potential applications as an intermediate in the synthesis of bioactive molecules.

Derivatives of similar structures, such as those containing a 2,4-difluorophenyl group, have been investigated as inhibitors of key biological targets. For instance, compounds incorporating the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a crucial target in cancer therapy.^[2]

Furthermore, the cyclopropylamine pharmacophore, which can be derived from cyclopropyl ketones, is a known mechanism-based inhibitor of monoamine oxidases (MAO), enzymes implicated in the pathophysiology of depression and neurodegenerative disorders.^[1]

Potential Signaling Pathway Involvement

Given the role of related compounds as VEGFR-2 inhibitors, it is plausible that derivatives of **cyclopropyl 2,4-difluorophenyl ketone** could be designed to modulate the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase

inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov/]

- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropyl 2,4-Difluorophenyl Ketone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313072#cas-number-for-cyclopropyl-2-4-difluorophenyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com